

# Inobrodib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Inobrodib** (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2][3][4][5] By selectively binding to the bromodomain pockets of p300 and CBP, **Inobrodib** displaces these transcriptional coactivators from chromatin, leading to the downregulation of key oncogenic gene expression, including MYC and IRF4.[1][4][6] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of the early-phase clinical trial results for **Inobrodib**, including detailed experimental protocols and a summary of quantitative data.

#### **Mechanism of Action**

**Inobrodib** selectively inhibits the bromodomains of p300 and CBP, which are critical regulators of gene transcription.[7] Unlike other epigenetic modulators, **Inobrodib** does not cause the degradation of p300/CBP but rather induces their redistribution away from super-enhancer regions of chromatin that are crucial for oncogenic activity.[1][8] This targeted disruption of transcriptional machinery leads to the suppression of key cancer drivers, notably MYC and IRF4, which are implicated in the progression of multiple myeloma.[1][4][6] Preclinical studies



have demonstrated that this mechanism is distinct from and synergistic with other agents like immunomodulatory drugs (IMiDs).[1][6]

#### **Signaling Pathway**



Click to download full resolution via product page

Inobrodib's Mechanism of Action

#### **Quantitative Preclinical Data**

**Inobrodib** has demonstrated potent and selective inhibition of the p300/CBP bromodomains in various preclinical assays.



| Parameter                            | Value   | Cell Line/Model        | Reference |
|--------------------------------------|---------|------------------------|-----------|
| Binding Affinity (Kd)                |         |                        |           |
| p300                                 | 1.3 nM  | Biochemical Assay      | [2]       |
| СВР                                  | 1.7 nM  | Biochemical Assay      | [2]       |
| BRD4                                 | 222 nM  | Biochemical Assay      | [2]       |
| In-Cell Target<br>Engagement (IC50)  |         |                        |           |
| p300                                 | 19 nM   | In-cell BRET assay     | [2]       |
| BRD4                                 | 1060 nM | In-cell BRET assay     | [2]       |
| In Vitro Growth<br>Inhibition (GI50) |         |                        |           |
| Human Myeloma Cell<br>Lines          | <100 nM | Panel of 12 cell lines | [7]       |

### **Early-Phase Clinical Trial Results**

**Inobrodib** has been evaluated in a Phase I/IIa clinical trial (NCT04068597) in patients with relapsed/refractory hematological malignancies, including multiple myeloma.[6][9][10][11] The trial has assessed **Inobrodib** as both a monotherapy and in combination with standard-of-care agents.[4][6]

## Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)



| Parameter                                                   | Value                                             | Patient<br>Population                   | Data Cut-off | Reference |
|-------------------------------------------------------------|---------------------------------------------------|-----------------------------------------|--------------|-----------|
| Objective<br>Response Rate<br>(ORR)                         | 33.3% (3/9<br>evaluable<br>patients)              | Heavily pre-<br>treated RRMM at<br>RP2D | 6th Feb 2023 | [11]      |
| Very Good<br>Partial Response<br>(VGPR)                     | 1/9 patients                                      | [11]                                    |              |           |
| Partial Response<br>(PR)                                    | 2/9 patients                                      | [11]                                    | _            |           |
| Recommended<br>Phase 2 Dose<br>(RP2D)                       | 35mg twice daily<br>(BD), 4 days<br>on/3 days off | Dose escalation cohort                  | [9][11]      |           |
| Median Prior<br>Lines of Therapy                            | 7 (range 4-9)                                     | 32 RRMM<br>patients                     | [11]         | _         |
| Common Grade<br>3/4 Treatment-<br>Related Adverse<br>Events | Thrombocytopeni<br>a, Anemia                      | Dose escalation phase                   | [11]         | _         |

## Combination Therapy in Relapsed/Refractory Multiple Myeloma (RRMM)

Inobrodib has been tested in combination with pomalidomide and dexamethasone.



| Parameter                               | Value | Patient<br>Population                                        | Dosing Cohort                                         | Reference |
|-----------------------------------------|-------|--------------------------------------------------------------|-------------------------------------------------------|-----------|
| Overall<br>Response Rate<br>(ORR)       | 67%   | Heavily pre-<br>treated,<br>pomalidomide-<br>refractory RRMM | 35mg Inobrodib<br>+<br>pomalidomide/de<br>xamethasone | [6]       |
| Responses<br>(>=MR by IMWG<br>criteria) | >70%  | Last-line multiple<br>myeloma<br>patients                    | [6]                                                   |           |

# Experimental Protocols In-cell BRET (Bioluminescence Resonance Energy Transfer) Assay

This assay was utilized to determine the in-cell target engagement of **Inobrodib**. The protocol involves the transfection of cells to express a NanoLuc luciferase-tagged histone protein and a HaloTag-fused bromodomain-containing protein (p300 or BRD4). Upon addition of a fluorescent ligand for the HaloTag, BRET can occur if the two proteins are in close proximity. **Inobrodib** competes with the histone for binding to the bromodomain, leading to a decrease in the BRET signal, from which an IC50 value can be calculated.

#### Xenograft Models

The in vivo efficacy of **Inobrodib** was assessed in xenograft models. For instance, in a 22Rv1 mouse xenograft model of prostate cancer, tumor-bearing mice were treated with **Inobrodib** via oral gavage at specified doses and schedules (e.g., 10 or 20 mg/kg daily, or 30 mg/kg every other day for 28 days).[2][5] Tumor growth was monitored over time to evaluate the anti-tumor activity of the compound.[2][5] Similar models were used for multiple myeloma, such as the OPM-2 human myeloma cell line NOD-SCID xenograft model, where dose-dependent inhibition of tumor growth was observed.[7]

#### Phase I/IIa Clinical Trial (NCT04068597)



This open-label study was designed to evaluate the safety, efficacy, and pharmacokinetics of **Inobrodib** as a monotherapy and in combination with other agents in patients with relapsed/refractory hematological malignancies.[11]

- Study Design: The trial included a dose-escalation phase to determine the RP2D, followed by dose-expansion cohorts.[11]
- Patient Population: Eligible patients had confirmed relapsed/refractory multiple myeloma and had exhausted available standard-of-care treatment options.[11] A significant proportion of patients were triple-class refractory.[6]
- Dosing: In the monotherapy arm, patients received Inobrodib in 28-day cycles at doses ranging from 25-50 mg, either once or twice daily, on continuous or intermittent schedules.
   [11] The combination therapy arm involved Inobrodib on an intermittent schedule with standard dosing of pomalidomide and dexamethasone.
- Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating anti-tumor activity based on investigator-assessed responses per IMWG (International Myeloma Working Group) criteria.[11]

#### **Clinical Trial Workflow**



Click to download full resolution via product page

Generalized Inobrodib Clinical Trial Workflow

#### Conclusion



The early-phase clinical data for **Inobrodib** are encouraging, demonstrating a manageable safety profile and promising efficacy in heavily pre-treated patients with relapsed/refractory multiple myeloma, both as a monotherapy and in combination with standard-of-care agents.[6] [11] Its novel mechanism of action, involving the selective inhibition of p300/CBP bromodomains, provides a new therapeutic strategy for this patient population. Ongoing and future clinical trials will further delineate the role of **Inobrodib** in the treatment landscape of multiple myeloma and other hematological malignancies. The development of this first-in-class oral agent represents a significant advancement in the field of epigenetic therapy for cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cellcentric.com [cellcentric.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. cellcentric.com [cellcentric.com]
- 7. ashpublications.org [ashpublications.org]
- 8. cellcentric.com [cellcentric.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Potent pre-clinical and early phase activity of inobrodib in multiple myeloma | VJHemOnc [vjhemonc.com]
- 11. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Inobrodib: An In-Depth Technical Review of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#early-phase-clinical-trial-results-for-inobrodib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com